(Tyr0)-melanocyte-stimulating hormone-release inhibiting factor
Overview
Description
Tyr0-melanocyte-stimulating hormone-release inhibiting factor (Tyr0-MSH-RIF) is a peptide hormone that is produced in the pituitary gland and released into the bloodstream. It is a member of the melanocortin receptor family and is involved in the regulation of several physiological processes, including body temperature, energy balance, and glucose metabolism. Tyr0-MSH-RIF has been studied extensively in recent years, as it has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Scientific Research Applications
Influence on Depression
The melanocyte-stimulating hormone-release inhibiting hormone, specifically prolyl-leucyl-glycinamide (MRIH-I), has demonstrated potential as an antidepressant. A clinical trial indicated marked improvement in symptoms of mental depression in patients administered with MRIH-I, suggesting its effectiveness in mood regulation and potential as an antidepressant, although these findings are preliminary (Ehrensing & Kastin, 1974).
Role in Pigmentation and Melanoma
The melanocortin 1 receptor (MC1R), influenced by melanocyte-stimulating hormone (MSH), is significant in cutaneous responses to ultraviolet radiation and possibly in melanoma progression. Research has identified specific MC1R variants, like the Asp84Glu variant, as being exclusively present in melanoma cases, suggesting a strong association with the disease and indicating the potential role of MSH-related pathways in melanoma susceptibility and progression (Valverde et al., 1996). Additionally, the D84E variant of the alpha-MSH receptor 1 gene has been associated with earlier onset of cutaneous malignant melanoma, further underscoring the link between MSH signaling and melanoma (F.‐de‐Misa et al., 2008).
Impact on Pigmentation Characteristics
The melanocyte-stimulating hormone receptor (MSHR) system, involving the melanocortin-1 receptor (MC1R) gene, has a pivotal role in human pigmentation. Certain polymorphisms in this gene have been linked to specific pigmentation characteristics, indicating the gene's influence on human pigmentation and its potential association with melanoma risk (Kanetsky et al., 2002).
Therapeutic Implications in Melanoma Treatment
Peptide epitopes derived from the melanocyte differentiation antigen tyrosinase, when used in a vaccine for stage IV melanoma patients, demonstrated induction of a specific T-cell response and limited clinical and immunologic activity. This suggests the potential role of melanocyte-stimulating hormone-release inhibiting factor in the development of therapeutic interventions for melanoma (Scheibenbogen et al., 2000).
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARKJXFXOBPLB-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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